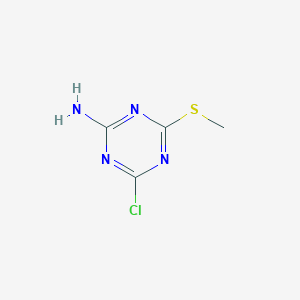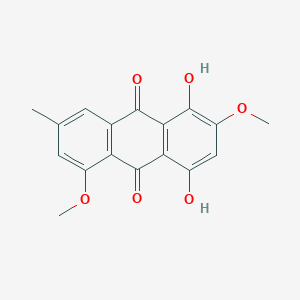![molecular formula C11H13ClN6O B15251195 2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol CAS No. 61912-42-3](/img/structure/B15251195.png)
2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Amino-6-((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Méthodes De Préparation
The synthesis of 2-((4-Amino-6-((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol typically involves multiple steps. One common synthetic route includes the reaction of 3-chloroaniline with cyanuric chloride to form an intermediate, which is then reacted with ethanolamine to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-((4-Amino-6-((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((4-Amino-6-((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((4-Amino-6-((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol include other triazine derivatives such as:
- 2,4-Diamino-6-chlorotriazine
- 2,4,6-Trichloro-1,3,5-triazine
- 2-Amino-4,6-dichloro-1,3,5-triazine
These compounds share the triazine core structure but differ in their substituents, which can significantly affect their chemical properties and applications.
Propriétés
Numéro CAS |
61912-42-3 |
|---|---|
Formule moléculaire |
C11H13ClN6O |
Poids moléculaire |
280.71 g/mol |
Nom IUPAC |
2-[[4-amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H13ClN6O/c12-7-2-1-3-8(6-7)15-11-17-9(13)16-10(18-11)14-4-5-19/h1-3,6,19H,4-5H2,(H4,13,14,15,16,17,18) |
Clé InChI |
JDRYBWNPQKCMMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)NCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



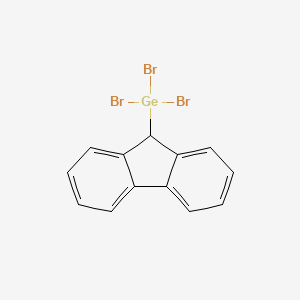
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
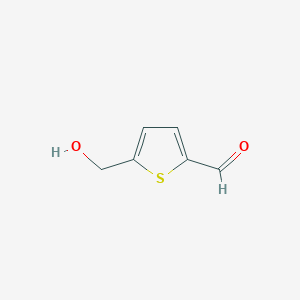


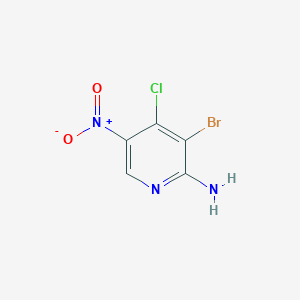

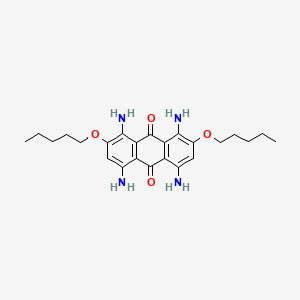
![4,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B15251148.png)


